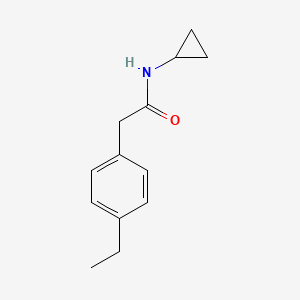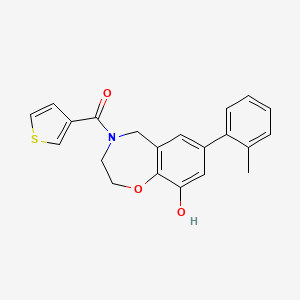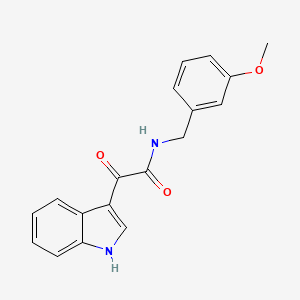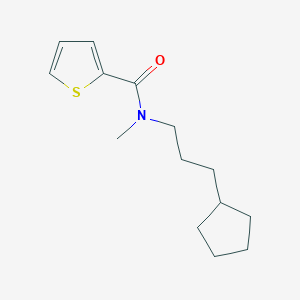
N-cyclopropyl-2-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(4-ethylphenyl)acetamide, also known as CX-5461, is a small molecule that has gained significant attention in recent years due to its potential as an anticancer agent. CX-5461 is a selective inhibitor of RNA polymerase I, which is responsible for the transcription of ribosomal RNA genes. By inhibiting RNA polymerase I, CX-5461 can selectively target cancer cells that are dependent on high levels of ribosomal RNA synthesis.
Mechanism of Action
N-cyclopropyl-2-(4-ethylphenyl)acetamide selectively inhibits RNA polymerase I, which is responsible for the transcription of ribosomal RNA genes. By inhibiting RNA polymerase I, this compound can selectively target cancer cells that are dependent on high levels of ribosomal RNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the proliferation of cancer cells and reduce tumor growth in preclinical models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopropyl-2-(4-ethylphenyl)acetamide is its selectivity for cancer cells that are dependent on high levels of ribosomal RNA synthesis. This selectivity allows for targeted therapy with reduced toxicity to normal cells. However, one limitation of this compound is its potential to induce DNA damage and activate the p53 pathway in normal cells, which may limit its therapeutic potential.
Future Directions
There are several future directions for the development of N-cyclopropyl-2-(4-ethylphenyl)acetamide as an anticancer agent. One area of research is the identification of biomarkers that can predict response to this compound therapy. Another area of research is the development of combination therapies that can enhance the efficacy of this compound. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in patients with cancer.
Synthesis Methods
N-cyclopropyl-2-(4-ethylphenyl)acetamide can be synthesized using a multistep process that involves the reaction of 4-ethylphenylacetic acid with cyclopropylamine to form the amide intermediate. The amide intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-5-methylpyridine to form the final product.
Scientific Research Applications
N-cyclopropyl-2-(4-ethylphenyl)acetamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that this compound can selectively target cancer cells that are dependent on high levels of ribosomal RNA synthesis, including multiple myeloma, acute lymphoblastic leukemia, and triple-negative breast cancer.
Properties
IUPAC Name |
N-cyclopropyl-2-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-10-3-5-11(6-4-10)9-13(15)14-12-7-8-12/h3-6,12H,2,7-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVBJPCABDICRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2,2-dimethylmorpholin-4-yl)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5266134.png)
![3-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5266138.png)

![2-({5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5266149.png)
![2-ethoxy-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]acetamide](/img/structure/B5266150.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5266161.png)

![1'-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5266169.png)
![N-isobutyl-2-methyl-5-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5266178.png)
![N-cyclopropyl-2-ethoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5266180.png)
![ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5266192.png)

![N-[2-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide](/img/structure/B5266220.png)
